4-amino-N-(tert-butyl)benzamide

CAS No.: 93483-71-7

Cat. No.: VC2016531

Molecular Formula: C11H16N2O

Molecular Weight: 192.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93483-71-7 |

|---|---|

| Molecular Formula | C11H16N2O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 4-amino-N-tert-butylbenzamide |

| Standard InChI | InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14) |

| Standard InChI Key | IBSCJDKXUQIEPQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)N |

| Canonical SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)N |

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

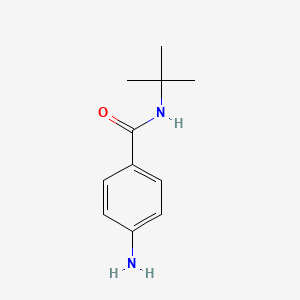

4-amino-N-(tert-butyl)benzamide belongs to the benzamide family of compounds. It has the molecular formula C₁₁H₁₆N₂O with a molecular weight of 192.26 g/mol . The structure features an amide bond between the carbonyl group of a benzoic acid derivative and the amino group of a tert-butyl amine, with an additional amino group at the para position of the benzene ring.

The compound is registered with CAS number 93483-71-7 and is known by several synonyms including 4-amino-N-tert-butylbenzamide and 4-amino-N-tert-butyl-benzamide . Table 1 presents the key identification parameters and structural representations of the compound.

Table 1: Identification and Structural Parameters of 4-amino-N-(tert-butyl)benzamide

| Parameter | Value |

|---|---|

| CAS Number | 93483-71-7 |

| Molecular Formula | C₁₁H₁₆N₂O |

| Molecular Weight | 192.26 g/mol |

| IUPAC Name | 4-amino-N-(tert-butyl)benzamide |

| InChI | InChI=1S/C11H16N2O/c1-11(2,3)13-10(14)8-4-6-9(12)7-5-8/h4-7H,12H2,1-3H3,(H,13,14) |

| SMILES | CC(C)(C)NC(=O)C1=CC=C(C=C1)N |

Physical and Chemical Properties

4-amino-N-(tert-butyl)benzamide typically appears as a white powder . Its physical and chemical properties are influenced by both the amide group and the para-amino substituent, which contribute to its reactivity and applications in organic synthesis. The tert-butyl group provides steric hindrance around the amide nitrogen, potentially affecting both the compound's reactivity and its biological properties.

The compound demonstrates limited solubility in water but is generally more soluble in organic solvents, particularly polar aprotic solvents. Like many related benzamide derivatives, it is expected to be stable under normal laboratory conditions at room temperature but may undergo decomposition when exposed to high temperatures or strong oxidizing agents.

The amino group in the para position makes this compound particularly versatile for further chemical transformations. It can undergo various reactions typical of aromatic amines, including diazotization, acylation, and coupling reactions, allowing for the synthesis of more complex derivatives.

Synthesis Methods

Traditional Synthetic Routes

Several synthetic approaches for preparing 4-amino-N-(tert-butyl)benzamide have been documented in the literature. These methods generally fall into two categories: direct synthesis from appropriate starting materials and reduction of nitro-substituted analogues.

One common approach involves the condensation of 4-aminobenzoic acid or its derivatives with tert-butylamine. This method typically requires the use of coupling agents to activate the carboxylic acid for nucleophilic attack by the amine . Alternatively, the reaction can be carried out using 4-aminobenzoyl chloride and tert-butylamine, which often proceeds more readily due to the higher reactivity of the acid chloride.

Another important synthetic route involves the reduction of 4-nitro-N-(tert-butyl)benzamide to yield the corresponding amino derivative. This approach is particularly useful when the nitro compound is more readily available or when direct amidation of 4-aminobenzoic acid derivatives proves challenging . The reduction can be accomplished using various reducing agents, including catalytic hydrogenation with palladium on carbon under hydrogen atmosphere, as illustrated in similar transformations in the literature .

Modern Synthetic Approaches

Recent advancements in synthetic methodology have led to more efficient approaches for preparing N-tert-butyl amides, which can be applied to the synthesis of 4-amino-N-(tert-butyl)benzamide.

One such method involves the Ritter reaction, which utilizes tert-butanol, tert-butyl bromide, tert-butyl acetate, or tert-butyl benzoate with nitriles under acidic conditions . This approach offers an alternative route that may be advantageous in certain contexts, particularly when direct amidation is challenging.

Palladium-catalyzed amination has also emerged as a valuable method for preparing aminobenzamide derivatives. For instance, the use of PdCl₂/P(o-tolyl)₃ as a catalyst system has been reported for the amination of tert-butyl 4-bromobenzoate . This methodology could potentially be adapted for the synthesis of 4-amino-N-(tert-butyl)benzamide or its precursors.

Table 2: Comparison of Synthetic Methods for 4-amino-N-(tert-butyl)benzamide and Related Compounds

| Method | Starting Materials | Catalysts/Reagents | Advantages | Challenges |

|---|---|---|---|---|

| Direct Amidation | 4-aminobenzoic acid, tert-butylamine | Coupling agents (DMAP, DIPEA, HOBt) | Direct approach, commercially available starting materials | May require purification from coupling agents |

| Acid Chloride Route | 4-aminobenzoyl chloride, tert-butylamine | Base (e.g., Et₃N) | Higher reactivity, often better yields | Acid chloride preparation may be necessary |

| Reduction of Nitro Compounds | 4-nitro-N-(tert-butyl)benzamide | H₂, Pd/C or other reducing agents | Useful when nitro precursors are available | Additional reduction step required |

| Palladium-Catalyzed Amination | tert-butyl 4-bromobenzoate, amine sources | PdCl₂/P(o-tolyl)₃, NaOtBu | Modern methodology, often works with challenging substrates | Requires transition metal catalysts, potentially higher cost |

Optimization and Scale-up Considerations

When optimizing the synthesis of 4-amino-N-(tert-butyl)benzamide, several factors must be considered, particularly for larger-scale preparations. The choice of solvent can significantly impact reaction efficiency and product purity. For palladium-catalyzed reactions, for example, the use of dry toluene has been found to give more consistent results than commercially available anhydrous solvents .

Temperature control is also critical, especially for reactions involving acid chlorides and amines. These reactions are typically conducted at low temperatures initially (0-10°C) to control the exothermic reaction, followed by warming to room temperature to complete the reaction .

Catalyst loading represents another important parameter for optimization. For related N-tert-butyl amides, a catalyst loading of 10 mol% has been reported to yield up to 89% of the desired product , suggesting that similar loadings might be effective for 4-amino-N-(tert-butyl)benzamide synthesis when using catalytic methods.

Applications in Pharmaceutical Research

Role as a Chemical Intermediate

4-amino-N-(tert-butyl)benzamide serves primarily as a chemical intermediate in the synthesis of more complex molecules with potential pharmacological activity. Its structure, featuring an amide bond formed between the carbonyl group of a benzoic acid derivative and the amino group of a tert-butyl amine, provides a versatile scaffold for further modifications .

The presence of both the para-amino group and the tert-butyl-substituted amide functionality allows for selective transformations at different sites of the molecule. The para-amino group can undergo various reactions typical of aromatic amines, including acylation, alkylation, and coupling reactions, while the amide moiety provides structural rigidity and potential hydrogen bonding sites important for biological activity.

One documented application involves the conversion of 4-amino-N-(tert-butyl)benzamide to 4-amino-N-(tert-butyl)-N'-(chloromethyl)benzamide, which serves as a key intermediate in pharmaceutical synthesis . This transformation typically involves the reaction with a chloromethylating agent under controlled conditions.

Physicochemical and Spectroscopic Characterization

Crystallographic Data

The crystal structure would be expected to reveal planarity of the amide group with the benzene ring, which is typical for benzamide derivatives due to conjugation between the aromatic system and the amide carbonyl. The tert-butyl group would likely adopt a conformation that minimizes steric interactions while allowing for optimal packing in the crystal lattice.

Current Research and Future Perspectives

Emerging Applications

Recent research has expanded the potential applications of 4-amino-N-(tert-butyl)benzamide and related compounds. The compound has been studied for its potential uses in cancer research, antimicrobial drug development, and as a treatment for central nervous system disorders . These diverse applications highlight the versatility of this relatively simple molecular scaffold.

The reactivity of the para-amino group makes 4-amino-N-(tert-butyl)benzamide particularly valuable in diverse organic transformations. This functional group allows for selective modifications, enabling the synthesis of a wide range of derivatives with potentially enhanced biological activities or specialized chemical properties.

Challenges and Opportunities

Despite its potential utility, several challenges remain in the research and development of 4-amino-N-(tert-butyl)benzamide and its derivatives. These include:

-

Developing more efficient and environmentally friendly synthetic methods with higher yields and fewer side products

-

Establishing comprehensive structure-activity relationships to guide the rational design of derivatives with enhanced biological activities

-

Exploring the full range of potential applications in pharmaceutical research and chemical synthesis

-

Investigating the metabolic fate and pharmacokinetic properties of 4-amino-N-(tert-butyl)benzamide and its derivatives

These challenges also represent opportunities for future research. Advances in synthetic methodology, including catalytic methods and flow chemistry, offer promising approaches to more efficient preparation of 4-amino-N-(tert-butyl)benzamide. Similarly, computational methods and high-throughput screening technologies provide powerful tools for exploring structure-activity relationships and identifying novel applications.

Future Research Directions

Future research on 4-amino-N-(tert-butyl)benzamide might productively focus on several areas:

-

Development of targeted derivatives for specific therapeutic applications, particularly in neurodegenerative disorders and inflammatory conditions where related compounds have shown promise

-

Exploration of the compound's potential as a building block in the synthesis of peptidomimetics and other biologically active molecules

-

Investigation of its utility in materials science, potentially as a component of polymers or functional materials

-

Detailed mechanistic studies of reactions involving 4-amino-N-(tert-butyl)benzamide to optimize synthetic routes and develop novel transformations

The combination of traditional medicinal chemistry approaches with modern computational methods and high-throughput experimental techniques offers promising avenues for realizing the full potential of this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume